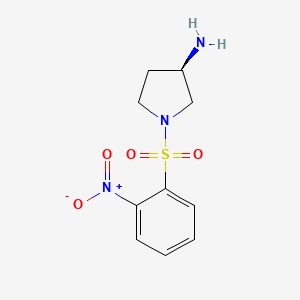

(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O4S |

|---|---|

Molecular Weight |

271.30 g/mol |

IUPAC Name |

(3R)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine |

InChI |

InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2/t8-/m1/s1 |

InChI Key |

ZDRSNFHPZUULMP-MRVPVSSYSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Nitrobenzenesulfonyl Chloride

The sulfonyl chloride is synthesized via chlorosulfonation of nitrobenzene, followed by acid chloride formation.

Critical Notes :

- Thionyl chloride is preferred for high-purity sulfonyl chloride production, avoiding side reactions.

- Regioselectivity ensures the nitro group occupies the ortho position relative to the sulfonyl group.

Pyrrolidine Core Synthesis and Stereochemical Control

The pyrrolidine ring is synthesized with (3R)-configuration using asymmetric methods or chiral auxiliaries.

Asymmetric Pyrrolidine Formation

Intramolecular aza-Michael reactions or catalytic asymmetric hydrogenation are employed to establish stereochemistry.

Key Steps :

- Protection/Deprotection : Boc or Cbz groups stabilize intermediates during coupling.

- Cyclization : Intramolecular reactions (e.g., Mitsunobu or SN2 displacements) form the pyrrolidine ring.

Coupling of Sulfonyl Chloride to Pyrrolidine Amine

The final step involves nucleophilic substitution between the sulfonyl chloride and the pyrrolidine amine.

Reaction Conditions

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Triethylamine | THF/DMF | 0–25°C | 90–96% | |

| DIPEA | 2-Propanol | 60–70°C | 85% |

Mechanistic Insight :

- Base Role : Triethylamine neutralizes HCl, driving the reaction to completion.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity.

Stereochemical Purification and Characterization

Ensuring enantiopurity requires robust analytical techniques:

| Method | Purpose | Resolution | Source |

|---|---|---|---|

| Chiral HPLC | Enantiomeric excess determination | >99.8% purity | |

| X-Ray Crystallography | Confirming absolute configuration | Structural elucidation |

Comparative Analysis of Methods

Method 1: Virahol-Mediated Coupling

Steps :

- Sulfonyl Chloride Preparation : 2-Nitrobenzenesulfonyl chloride via chlorosulfonation.

- Amine Synthesis : (3R)-Pyrrolidin-3-amine via asymmetric hydrogenation.

- Coupling : React in Virahol with triethylamine at 60–65°C.

Advantages :

Limitations :

- Requires meticulous temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amines.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Reduction: Formation of (3R)-1-(2-aminobenzenesulfonyl)pyrrolidin-3-amine.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

The applications of (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine are primarily focused on its role as a chemical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and chemical research fields .

Core Information

- This compound This compound is a pyrrolidine derivative featuring a 2-nitrobenzenesulfonyl group attached to the nitrogen atom . The presence of the nitrobenzenesulfonyl group serves as a protective group for the amine functionality, which can be removed later in a synthesis to reveal the free amine .

Synthesis and Use as a Building Block

- This compound is used in the synthesis of complex molecules, such as Pachastrissamine analogs .

- The synthesis of the 2-epimer pyrrolidine analog involves protecting the amino group of an intermediate compound with a 2-nitrobenzenesulfonyl (nosyl) group .

- The nosyl group can be removed from the E/Z mixture using thiophenol and Cs2CO3, followed by catalytic hydrogenation in the presence of TFA to yield the desired product .

Role in HIV-1 Protease Inhibitors

- Pyrrolidinone derivatives, which share a similar structural motif with this compound, have been explored in the design of HIV-1 protease inhibitors .

- These pyrrolidinone-based inhibitors can form hydrogen bonds with residues in the S1'-site of the protease, contributing to their inhibitory activity .

Removal of Nitrobenzenesulfonyl Group

Mechanism of Action

The mechanism of action of (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site. The nitro group might also play a role in redox reactions within the cell, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine and its analogs:

Therapeutic Potential

- While direct data on the target compound’s bioactivity is absent, structurally related pyrrolidine derivatives exhibit diverse applications: Antimicrobial Activity: Analogs like 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine (7a-q) showed efficacy against Bacillus spp. but lacked antifungal action .

Biological Activity

Overview

(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H12N2O4S

- Molecular Weight : 256.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules, potentially disrupting normal cellular functions.

Proposed Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes by mimicking substrate structures.

- Nitro Group Reduction : This process can generate reactive species that induce oxidative stress within cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The following table summarizes its activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

In vitro studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. A notable study reported the following results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 10 | |

| A549 | 12 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to inhibit biofilm formation and showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy. -

Case Study on Cancer Cell Lines :

Another investigation focused on the compound's effects on breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Q. What are the optimal synthetic routes for preparing (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine, and how can stereochemical purity be ensured?

Methodological Answer: A common approach involves sulfonylation of a pyrrolidin-3-amine precursor. For example, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate can be synthesized using 2-nitrobenzenesulfonyl chloride with a pyrrolidine derivative. Key steps include:

- Reacting (3R)-pyrrolidin-3-amine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C .

- Stereochemical integrity is maintained by using chiral starting materials (e.g., tert-butyl-protected (3R)-pyrrolidine) and avoiding racemization-prone conditions. X-ray crystallography (as in ) or chiral HPLC should confirm enantiopurity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., sulfonyl group at δ 7.5–8.5 ppm for aromatic protons, pyrrolidine ring protons at δ 2.5–4.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 300.08 for CHNOS).

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally similar compounds in .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (non-classified GHS status, but precaution advised) .

- Ventilation : Use fume hoods due to potential nitro group toxicity.

- Storage : In cool, dry conditions away from reducing agents to prevent sulfonamide degradation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions involving the nitrobenzenesulfonyl group?

Methodological Answer: The nitro group is a strong electron-withdrawing group, directing nucleophilic attack to the para position. However, steric and electronic factors can alter outcomes:

Q. What strategies improve enantioselective synthesis of this compound for pharmacological studies?

Methodological Answer:

- Chiral Auxiliaries : Use tert-butyl carbamate-protected pyrrolidine (e.g., (3R)-3-amino-1-Boc-pyrrolidine-3-carboxylic acid in ) to control stereochemistry.

- Catalytic Asymmetric Sulfonylation : Transition-metal catalysts (e.g., Cu(I)) with chiral ligands enhance enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combine racemization inhibitors (e.g., cesium carbonate) with chiral catalysts to optimize ee >95% .

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Methodological Answer:

- Parameter Optimization : Screen temperature, solvent (e.g., dichloromethane vs. DMSO), and stoichiometry (e.g., sulfonyl chloride:amine ratio). highlights cesium carbonate and Cu(I) bromide for improved coupling efficiency.

- Scale-Up Challenges : Microwaves () or flow chemistry may enhance reproducibility. For example, microwave-assisted synthesis reduces reaction time from days to hours .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.